2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

Descripción general

Descripción

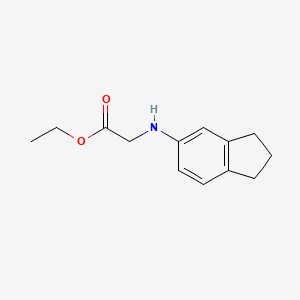

2-Chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one, also known as 2-chloro-7-methyl-7,8-dihydroquinolin-5(6H)-one or 2-chloro-7-methyl-7,8-dihydroquinolin-5-one, is an organic compound that has been studied for its potential applications in various scientific fields. It is a white crystalline solid with a melting point of 179-183 °C. It is insoluble in water and slightly soluble in ethanol. 2-Chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one is used as a building block for the synthesis of various organic compounds, and its derivatives are used as pharmaceutical intermediates and reagents.

Aplicaciones Científicas De Investigación

Diversity-Oriented Synthesis and Antitubercular Evaluation

A study by Kantevari et al. (2011) explored the diversity-oriented synthesis of dihydro-6H-quinolin-5-one analogues, including compounds similar to "2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one". These compounds were evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with several analogues showing promising antitubercular properties Kantevari et al., 2011.

Three-Component Synthesis of Hydrogenated Quinolines

Sosnovskikh et al. (2008) reported on the synthesis of 2-(2-hydroxyaryl)-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-ones via a three-component reaction. This study contributes to the understanding of synthetic pathways that can lead to various substituted dihydroquinolin-5(6H)-ones, showcasing the versatility of these compounds in chemical synthesis Sosnovskikh et al., 2008.

Synthesis and Evaluation of Antimycobacterial Agents

Marvadi et al. (2020) designed and synthesized a series of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, showing significant antimycobacterial activity. While the focus is on a slightly different substitution pattern, the research underscores the potential of dihydroquinoline derivatives as effective antimycobacterial agents Marvadi et al., 2020.

Catalytic Applications and Polymerization

A study by Zhang et al. (2018) on bimetallic aluminum 5,6-dihydro-7,7-dimethylquinolin-8-olates revealed their potential as pro-initiators for the ring-opening polymerization (ROP) of ε-caprolactone. This research illustrates the utility of dihydroquinoline derivatives in polymer science, particularly in initiating the polymerization process Zhang et al., 2018.

Propiedades

IUPAC Name |

2-chloro-7,7-dimethyl-6,8-dihydroquinolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c1-11(2)5-8-7(9(14)6-11)3-4-10(12)13-8/h3-4H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROAFDPESDGHPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=CC(=N2)Cl)C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564307 | |

| Record name | 2-Chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one | |

CAS RN |

135219-84-0 | |

| Record name | 2-Chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Thiophen-2-yl)cyclopropyl]methanamine](/img/structure/B1316151.png)